molecular formula C12H15ClN4OS B11004082 2-chloro-5-(2-methylpropyl)-N-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxamide

2-chloro-5-(2-methylpropyl)-N-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxamide

Cat. No.: B11004082
M. Wt: 298.79 g/mol
InChI Key: COWXAWZJDAUCHH-UHFFFAOYSA-N
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Description

2-chloro-5-(2-methylpropyl)-N-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxamide is a synthetic organic compound with a complex structure It belongs to the class of thiazole derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(2-methylpropyl)-N-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone under acidic or basic conditions.

    Substitution Reactions: The introduction of the chloro and methylpropyl groups can be achieved through nucleophilic substitution reactions. For instance, the chloro group can be introduced using thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the formation of the carboxamide group by reacting the thiazole derivative with 1-methyl-1H-pyrazol-4-amine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The chloro group can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 2-chloro-5-(2-methylpropyl)-N-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxamide may be studied for its potential as a bioactive molecule. It could exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its structure suggests it might interact with specific biological targets, leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a versatile component in various industrial applications.

Mechanism of Action

The mechanism of action of 2-chloro-5-(2-methylpropyl)-N-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The thiazole ring and pyrazole moiety could play crucial roles in binding to the target molecules, affecting their function and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide: Lacks the pyrazole moiety.

    N-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxamide: Lacks the chloro and methylpropyl groups.

    2-chloro-1,3-thiazole-4-carboxamide: Lacks both the pyrazole and methylpropyl groups.

Uniqueness

The presence of both the pyrazole and thiazole rings, along with the chloro and methylpropyl substituents, makes 2-chloro-5-(2-methylpropyl)-N-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxamide unique. This combination of functional groups can lead to distinct chemical reactivity and biological activity, setting it apart from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C12H15ClN4OS

Molecular Weight

298.79 g/mol

IUPAC Name

2-chloro-5-(2-methylpropyl)-N-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C12H15ClN4OS/c1-7(2)4-9-10(16-12(13)19-9)11(18)15-8-5-14-17(3)6-8/h5-7H,4H2,1-3H3,(H,15,18)

InChI Key

COWXAWZJDAUCHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=C(S1)Cl)C(=O)NC2=CN(N=C2)C

Origin of Product

United States

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